AZD4205
Description
Contextualization of Janus Kinase (JAK) Family Inhibition in Therapeutic Paradigms
The understanding of the central role of the JAK/STAT pathway in mediating the effects of numerous cytokines involved in inflammation and immune responses has positioned JAK inhibitors as promising therapeutic agents. researchgate.netontosight.ai By blocking the activity of one or more JAK enzymes, these inhibitors can attenuate downstream signaling, thereby modulating inflammatory and immune responses. delveinsight.comontosight.ai This mechanism of action offers a targeted approach compared to broader immunosuppressants. researchgate.netdelveinsight.com The therapeutic paradigm for JAK inhibitors has expanded to encompass a variety of conditions where aberrant cytokine signaling is a key driver, including rheumatoid arthritis, atopic dermatitis, and certain hematological malignancies. researchgate.netdelveinsight.comontosight.aiactasdermo.org The development of JAK inhibitors with varying selectivity profiles for the different JAK isoforms (JAK1, JAK2, JAK3, TYK2) aims to optimize efficacy while potentially minimizing off-target effects associated with inhibiting multiple JAKs. ontosight.aimedchemexpress.comaxonmedchem.com For instance, while JAK1 is involved in signaling of pro-inflammatory cytokines, JAK2 is crucial for the signaling of receptors for erythropoietin and thrombopoietin, highlighting the importance of selective inhibition to avoid potential hematological toxicities. aacrjournals.org
Overview of AZD4205 (Golidocitinib) as a Selective Research Compound
This compound, also known by its international nonproprietary name Golidocitinib (B1649327), is characterized as a potent and selective inhibitor of Janus kinase 1 (JAK1). ontosight.aimedchemexpress.comaxonmedchem.commedkoo.com Its chemical structure is (2R)-N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide, with a molecular formula of C25H31N9O2 and a molecular weight of 489.58 g/mol . nih.govmedkoo.comwikipedia.orgebi.ac.uk Golidocitinib functions as an ATP-competitive inhibitor, primarily targeting JAK1. axonmedchem.comguidetopharmacology.org Research indicates a high selectivity for JAK1 over other JAK isoforms. aacrjournals.orgmedchemexpress.comaxonmedchem.comtargetmol.com This selectivity profile is a key aspect of its investigation as a research compound, as it allows for the study of the specific contributions of JAK1 signaling in various disease contexts. ontosight.aiaxonmedchem.com The compound has been explored for its potential antineoplastic and anti-inflammatory activities, based on the role of JAK1 in mediating signaling pathways often dysregulated in cancer and autoimmune diseases. nih.govontosight.aiebi.ac.uk
Significance of Preclinical Research in Elucidating the Biological Profile of this compound
Preclinical research plays a crucial role in characterizing the biological profile of compounds like this compound before potential clinical investigation. These studies aim to understand the compound's mechanism of action, potency, selectivity, and preliminary efficacy in relevant in vitro and in vivo models. medchemexpress.comaxonmedchem.commedkoo.comresearchgate.net For this compound, preclinical studies have been instrumental in confirming its selective JAK1 inhibitory activity and evaluating its potential in disease models where JAK1 signaling is implicated. ontosight.aimedchemexpress.comaxonmedchem.comresearchgate.net Data from these studies provide insights into the compound's pharmacokinetic properties and its ability to modulate downstream signaling pathways, such as STAT3 phosphorylation. aacrjournals.orgmedchemexpress.comaxonmedchem.comtargetmol.comresearchgate.net Furthermore, preclinical models, such as xenograft models in non-small cell lung cancer, have been used to investigate the antitumor effects of this compound, both as a single agent and in combination with other therapies. medchemexpress.commedkoo.comguidetopharmacology.orgtargetmol.com Preclinical findings suggesting a higher concentration of the drug within the gastrointestinal tract compared to plasma have also indicated potential applications in conditions like inflammatory bowel disease. guidetopharmacology.orgecco-ibd.eu
Here is a summary of key preclinical inhibition data for Golidocitinib:
| Target | IC50 (nM) | Ki (nM) | Selectivity |
| JAK1 | 73 aacrjournals.orgmedchemexpress.comaxonmedchem.comtargetmol.com | 2.8 aacrjournals.orgaxonmedchem.comprobechem.com | - |
| JAK2 | >14.7 μM (>14700 nM) medchemexpress.comtargetmol.com / 13233 nM aacrjournals.orgaxonmedchem.comprobechem.com | - | >4000 fold vs JAK1 aacrjournals.orgaxonmedchem.com |
| JAK3 | >30 μM (>30000 nM) medchemexpress.comtargetmol.com / >30000 nM aacrjournals.orgaxonmedchem.comprobechem.com | - | >10000 fold vs JAK1 aacrjournals.orgaxonmedchem.com |
| p-STAT3 (in NCI-H1975 cells) | 161 nM medchemexpress.comtargetmol.com / 128 nM aacrjournals.orgaxonmedchem.comprobechem.com | - | - |
Preclinical studies have also demonstrated that Golidocitinib can significantly inhibit STAT3 phosphorylation in cell-based assays. aacrjournals.orgmedchemexpress.comaxonmedchem.comtargetmol.com For example, in NCI-H1975 cells, the IC50 for inhibiting STAT3 phosphorylation was reported to be around 161 nM or 128 nM. aacrjournals.orgmedchemexpress.comaxonmedchem.comtargetmol.com In vivo studies in mouse models bearing NCI-H1975 cells have shown that Golidocitinib administered orally can exhibit antitumor effects, and can enhance the antitumor activity of other agents like osimertinib (B560133). medchemexpress.commedkoo.comguidetopharmacology.orgtargetmol.com
Here is a summary of preclinical in vivo antitumor effects in NCI-H1975 xenograft models:
| Treatment Group | Observed Effect | Source |
| Golidocitinib alone (various doses, p.o.) | Increasing antitumor effects medchemexpress.comtargetmol.com | medchemexpress.comtargetmol.com |
| Golidocitinib + Osimertinib | Enhanced antitumor activity compared to osimertinib alone medchemexpress.commedkoo.comguidetopharmacology.orgtargetmol.com | medchemexpress.commedkoo.comguidetopharmacology.orgtargetmol.com |
These preclinical findings collectively contribute to the understanding of this compound as a selective JAK1 inhibitor with potential in modulating pathways relevant to cancer and inflammatory conditions, providing the basis for its continued investigation.
Properties
CAS No. |
2091134-35-7 |
|---|---|
Molecular Formula |
C26H32FN9O2 |
Molecular Weight |
521.6014 |
IUPAC Name |
(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
InChI Key |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
SMILES |
O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD4205; AZD-4205; AZD 4205. |
Origin of Product |
United States |
Molecular Basis of Jak1 Inhibition by Azd4205
Comprehensive Analysis of the Janus Kinase Family and Their Cellular Functions
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). aacrjournals.orgresearchgate.netnih.gov These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors. researchgate.netnih.govmycancergenome.org This pathway is essential for numerous cellular processes, including immune regulation, cell proliferation, differentiation, migration, and apoptosis. researchgate.netnih.gov
Each member of the JAK family has distinct yet sometimes overlapping roles. JAK1, JAK2, and TYK2 are widely expressed, whereas JAK3 expression is primarily limited to lymphoid tissues. patsnap.com The activation of the JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. nih.gov The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. nih.gov Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression. nih.gov
Dysregulation or constitutive activation of the JAK/STAT pathway is associated with a variety of malignancies and inflammatory diseases. aacrjournals.orgresearchgate.netnih.gov Specifically, elevated JAK/STAT signaling, often leading to increased activation of STAT3, is reported in a wide range of cancers. aacrjournals.orgresearchgate.net Given their central role in these pathological processes, the JAK family of enzymes has emerged as a significant target for therapeutic intervention. nih.gov
Specificity and Potency of this compound as a JAK1 Selective Inhibitor
This compound, also known as golidocitinib (B1649327), is a potent and selective inhibitor of Janus kinase 1 (JAK1). nih.govaxonmedchem.commedchemexpress.comcancer.gov Developed through structure-based design of an aminopyrimidine series, it has demonstrated high potency in enzymatic and cell-based assays. aacrjournals.orgbioworld.com Its selectivity for JAK1 over other members of the JAK family is a key characteristic, potentially offering a more targeted therapeutic approach compared to pan-JAK inhibitors. aacrjournals.org Inhibition of JAK2, for instance, is linked to toxicities such as thrombocytopenia and anemia because it is essential for signal transduction downstream of receptors that control the expansion of erythrocytes and megakaryocytes. aacrjournals.orgresearchgate.net
This compound functions as an ATP-competitive inhibitor of JAK1. aacrjournals.orgnih.govaxonmedchem.combioworld.comresearchgate.net This mechanism involves the compound binding to the ATP-binding site within the kinase domain of the JAK1 enzyme. By occupying this site, this compound prevents the natural substrate, ATP, from binding, thereby inhibiting the kinase's ability to phosphorylate its downstream targets. This mode of action is a common mechanism for small-molecule kinase inhibitors.
This compound exhibits significant selectivity for JAK1 over the other JAK family isoforms, particularly JAK2 and JAK3. aacrjournals.orgaxonmedchem.combioworld.com In enzymatic assays, the inhibitory concentration required for JAK2 and JAK3 is substantially higher than for JAK1, indicating a strong preference for the latter. aacrjournals.orgresearchgate.net Reports indicate that this compound has more than 200-fold selectivity for JAK1 over other JAK family members. researchgate.netoup.com This high degree of selectivity is a critical feature of the compound.
Table 1: Comparative Selectivity of this compound Against JAK Isoforms
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
|---|---|---|
| JAK1 | 73 | 1 |
| JAK2 | 13,233 - 14,670 | >181 |
| JAK3 | >30,000 | >410 |
Data compiled from multiple sources. aacrjournals.orgresearchgate.netaxonmedchem.commedchemexpress.combioworld.com
The potency of this compound against JAK1 has been quantified through kinetic studies. In a high ATP concentration enzyme assay, the compound demonstrated significant inhibitory activity. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its potency.
Table 2: Kinetic Parameters of this compound for JAK1 Inhibition
| Parameter | Value (nM) |
|---|---|
| IC50 | 73 |
| Ki | 2.8 |
Data sourced from enzymatic assays. aacrjournals.orgresearchgate.netaxonmedchem.combioworld.comresearchgate.net
Downstream Signal Transduction Pathways Modulated by JAK1 Inhibition
By inhibiting JAK1, this compound effectively blocks the downstream signaling cascade mediated by this kinase. mycancergenome.orgcancer.gov The JAK-STAT pathway is a primary target, and inhibition of JAK1 prevents the phosphorylation and subsequent activation of STAT proteins. researchgate.netmycancergenome.org JAK1 is considered a primary driver of STAT3 phosphorylation and signaling in many contexts. aacrjournals.orgresearchgate.netmycancergenome.orgguidetopharmacology.org The inhibition of this pathway can lead to a reduction in the proliferation of tumor cells that overexpress JAK1. mycancergenome.orgcancer.gov
A direct consequence of this compound-mediated JAK1 inhibition is the potent and sustained knockdown of phosphorylated STAT3 (pSTAT3). aacrjournals.orgresearchgate.netbioworld.com This has been demonstrated in various cell-based assays. aacrjournals.orgaxonmedchem.commedchemexpress.com The inhibition of STAT3 phosphorylation is a key indicator of the compound's cellular activity, as persistently elevated STAT3 activity is linked to up to 70% of human tumors. researchgate.net In addition to pSTAT3, this compound also demonstrates inhibitory effects on the phosphorylation of other STAT proteins, such as pSTAT1 and pSTAT5, in response to cytokine stimulation in human peripheral blood mononuclear cells (PBMCs). researchgate.netoup.com
Table 3: Cellular Activity of this compound on STAT Phosphorylation
| Phosphorylated Protein | Cellular IC50 (nM) | Cell Type/Assay Condition |
|---|---|---|
| pSTAT3 | 128 - 161 | Cell-based assay |
| pSTAT1 | 50 | Human PBMCs |
| pSTAT3 | 308 | Human PBMCs |
| pSTAT5 | 90 | Human PBMCs |
Data compiled from multiple sources. aacrjournals.orgresearchgate.netaxonmedchem.commedchemexpress.comresearchgate.netoup.com
Impact on Cytokine Signaling Cascades within Cellular Systems
The Janus kinase (JAK) family of enzymes plays a critical role in transmitting signals from extracellular cytokines to the nucleus, thereby modulating gene expression involved in immunity, proliferation, and inflammation. nih.govnih.gov This process, known as the JAK-STAT signaling pathway, is initiated when a cytokine binds to its receptor, bringing receptor-associated JAKs into close proximity for trans-activation. nih.govnih.gov Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.gov Subsequently, JAKs phosphorylate the STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes. nih.gov
This compound exerts its effects on cellular systems by directly inhibiting JAK1, thereby disrupting these cytokine signaling cascades. mycancergenome.org By blocking the kinase activity of JAK1, this compound prevents the phosphorylation and subsequent activation of downstream STAT proteins. aacrjournals.orgnih.gov This leads to a reduction in the signaling mediated by numerous cytokines that rely on JAK1. nih.gov The JAK-STAT pathway is a primary mediator for Type I and Type II cytokines, which include gamma chain (γc) cytokines like IL-2 and IL-15, as well as IL-6, IL-12, IL-23, and interferons. nih.govnih.gov
Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of several STAT proteins in human peripheral blood mononuclear cells (PBMCs) and other cellular models. oup.comaacrjournals.org The compound has been shown to cause a deep and sustained knockdown of phosphorylated STAT3 (pSTAT3), a key protein implicated in numerous cancers. bioworld.comaacrjournals.org In many instances, JAK1 is considered a primary driver of STAT3 phosphorylation. mycancergenome.orgaacrjournals.orgnih.gov The cellular activity of this compound has been quantified by its ability to inhibit cytokine-induced phosphorylation of STAT1, STAT3, and STAT5. oup.comresearchgate.net
| Phosphorylated Protein | IC50 (nM) |
|---|---|
| pSTAT1 | 50 |
| pSTAT3 | 128 - 308 |
| pSTAT5 | 90 |
Data from studies on cytokine-induced phosphorylation in human peripheral blood mononuclear cells. oup.comaacrjournals.orgresearchgate.net
The inhibition of these signaling cascades has been shown to translate into functional outcomes in preclinical models. For example, in a murine model of Crohn's disease, this compound treatment led to a 93% inhibition of pSTAT3 in the ileum. oup.comresearchgate.net Furthermore, in non-small cell lung cancer (NSCLC) models, the addition of this compound enhanced the antitumor activity of other targeted therapies, an effect that correlated with a more profound and sustained reduction of pSTAT3. bioworld.com
Preclinical Pharmacodynamics and Efficacy Investigations of Azd4205
In Vitro Cellular and Biochemical Studies
In vitro studies have been instrumental in characterizing the direct effects of AZD4205 on various cellular processes and signaling pathways. These studies provide insights into the compound's mechanism at the cellular and molecular levels researchgate.netoup.comppd.com.
Assessment of Cellular Proliferation and Viability in Disease Models
This compound has been evaluated for its ability to inhibit cellular proliferation and reduce viability in various disease models, particularly in the context of oncology nih.govaacrjournals.orgescholarship.orgchampionsoncology.comscielo.br. Inhibition of JAK1 by this compound can lead to a decrease in cellular proliferation in JAK1-overexpressing tumor cells nih.gov. Studies in non-small cell lung cancer (NSCLC) cell lines, for instance, have shown that inhibiting STAT3 phosphorylation, a downstream effect of JAK1 inhibition, impairs cell survival escholarship.orgdntb.gov.ua.
Induction of Apoptosis and Modulation of Cell Cycle Progression
Preclinical studies have investigated the impact of this compound on inducing apoptosis and modulating cell cycle progression in cancer cells escholarship.orgfrontiersin.orgnih.gov. Inhibition of JAK/STAT signaling, which can be achieved through JAK1 inhibition by this compound, has been shown to induce apoptosis and cell cycle arrest in various cancer cell types nih.gov. In cisplatin-resistant NSCLC models, inhibiting JAK2 and STAT3 activation enhanced apoptosis nih.gov. Similarly, in myxoid liposarcoma cancer stem cells, ruxolitinib (B1666119) (a JAK1/2 inhibitor) treatment inhibited cell viability and enhanced apoptosis nih.gov. While these studies often involve broader JAK inhibition, the selective JAK1 inhibition by this compound is expected to contribute to these effects, particularly in cancers where JAK1 is a primary driver of STAT3 phosphorylation nih.govaacrjournals.orgresearchgate.net.
Pharmacodynamic Assessment of Phosphorylated STAT Proteins in Cell-Based Assays
A key pharmacodynamic assessment of this compound activity in cell-based assays involves measuring the levels of phosphorylated STAT proteins, particularly phosphorylated STAT3 (pSTAT3) researchgate.netoup.comaacrjournals.orgmedchemexpress.comcaymanchem.combioworld.com. As a selective JAK1 inhibitor, this compound potently inhibits the phosphorylation of STAT3 probechem.comaacrjournals.orgmedchemexpress.comcaymanchem.com. In a cell-based assay of JAK1 activity, this compound demonstrated potent inhibition of pSTAT3 with an IC50 of 128 nM probechem.comaacrjournals.org. In human peripheral blood mononuclear cells (PBMCs), this compound inhibited pSTAT1, pSTAT3, and pSTAT5 with IC50 values of 50, 308, and 90 nM, respectively researchgate.netoup.com. Inhibition of STAT3 phosphorylation is considered a crucial mechanism by which this compound exerts its effects, particularly in cancers where elevated pSTAT3 is linked to proliferation, survival, and resistance nih.govpatsnap.comaacrjournals.orgresearchgate.net.
Here is a table summarizing the in vitro inhibition data for this compound:
| Target/Assay | IC50 (nM) | Ki (nM) | Selectivity Notes | Source |
| JAK1 (Enzymatic) | 73 | 2.8 | >200-400-fold over other JAKs | probechem.comaacrjournals.orgcaymanchem.com |
| JAK2 (Enzymatic) | 13,233 | - | Weak inhibition (>14.7 µM) | probechem.comaacrjournals.orgmedchemexpress.comcaymanchem.com |
| JAK3 (Enzymatic) | >30,000 | - | Little inhibition (>30 µM) | probechem.comaacrjournals.orgmedchemexpress.comcaymanchem.com |
| pSTAT3 in cell-based assay (JAK1) | 128 | - | Potent inhibition | probechem.comaacrjournals.org |
| pSTAT1 in human PBMCs | 50 | - | Cytokine-induced | researchgate.netoup.com |
| pSTAT3 in human PBMCs | 308 | - | Cytokine-induced | researchgate.netoup.com |
| pSTAT5 in human PBMCs | 90 | - | Cytokine-induced | researchgate.netoup.com |
| pSTAT3 in NCI-H1975 cells | 130 or 161 | - | Inhibition of STAT3 phosphorylation | medchemexpress.comcaymanchem.com |
Application in Specific Oncological Cell Line Models (e.g., Non-Small Cell Lung Cancer, Peripheral T-Cell Lymphoma)
This compound has been specifically investigated in cell line models relevant to non-small cell lung cancer (NSCLC) and peripheral T-cell lymphoma (PTCL), among other cancers patsnap.commedchemexpress.comcaymanchem.comclinicaltrials.govdntb.gov.uanih.govresearchgate.netlymphomahub.comashpublications.orgnih.govresearchgate.netresearchgate.net. In NSCLC cell lines, this compound has shown the ability to inhibit STAT3 phosphorylation, which is often elevated in these cancers and associated with resistance to therapies aacrjournals.orgdntb.gov.uanih.govresearchgate.net. Studies in NCI-H1975 NSCLC cells demonstrated that this compound significantly inhibits STAT3 phosphorylation medchemexpress.comcaymanchem.com. Furthermore, this compound has shown antitumor activity in lymphoma cell lines lymphomahub.comashpublications.org. In HuT102 T cell lymphoma cells, which harbor JAK/STAT pathway aberrations, this compound inhibits pSTAT3 (Y705) and suppresses cell proliferation clinicaltrials.govashpublications.org. These findings provide preclinical evidence supporting the investigation of this compound in NSCLC and PTCL patsnap.comclinicaltrials.gov.
Evaluation in Immune Cell Models (e.g., Human Peripheral Blood Mononuclear Cells)
Evaluation of this compound in immune cell models, such as human peripheral blood mononuclear cells (PBMCs), is crucial for understanding its potential effects on the immune system and its relevance in diseases involving immune dysregulation researchgate.netoup.comtaconic.comnuvisan.comcriver.comlidebiotech.comcrownbio.com. Studies in human PBMCs have shown that this compound inhibits cytokine-induced phosphorylation of STAT proteins, including pSTAT1, pSTAT3, and pSTAT5 researchgate.netoup.com. This inhibition of STAT phosphorylation in PBMCs reflects the compound's ability to modulate signaling pathways critical for immune cell function researchgate.netoup.com. While the primary focus in some contexts is oncology, the effects on immune cells are also relevant for understanding potential therapeutic applications in inflammatory or autoimmune diseases where JAK-STAT signaling in immune cells plays a significant role ontosight.aioup.comastrazeneca.com.
In Vivo Preclinical Models (Non-Human Organisms)
In vivo preclinical models using non-human organisms have been utilized to assess the efficacy and pharmacodynamic effects of this compound in a more complex biological setting researchgate.netoup.commedchemexpress.comcaymanchem.combioworld.comppd.comnih.govlymphomahub.comashpublications.orgcriver.comlidebiotech.com. These models provide valuable information on the compound's activity in living systems, including its impact on tumor growth and target modulation medchemexpress.comcaymanchem.combioworld.comclinicaltrials.govnih.govlymphomahub.comashpublications.org.
In preclinical NSCLC in vivo models, this compound treatment inhibited tumor growth and STAT3 activation nih.gov. These effects were more significant when this compound was administered in combination with the EGFR inhibitor osimertinib (B560133) probechem.commedchemexpress.comcaymanchem.combioworld.comnih.govresearchgate.net. In an NCI-H1975 mouse xenograft model, this compound enhanced the antitumor activity of osimertinib medchemexpress.comcaymanchem.comresearchgate.net. This greater combination efficacy correlated with deeper and more sustained knockdown of pSTAT3 bioworld.com. In NSCLC patient-derived xenograft models with EGFR mutations, this compound also enhanced the tumor regression induced by osimertinib bioworld.com.
In preclinical T cell lymphoma xenograft models in mice, this compound exhibited dose-dependent anti-tumor efficacy clinicaltrials.govlymphomahub.comashpublications.org. These in vivo anti-tumor activities showed good correlation with drug exposure and modulations of pSTAT3 in tumor tissues ashpublications.org.
Beyond oncology, this compound has also been assessed in in vivo models of inflammatory conditions. In a murine model of Crohn's disease, this compound demonstrated a dose-dependent effect on improving body weight loss and decreasing colon density researchgate.netoup.com. Pharmacodynamic analysis in this model showed that pSTAT3 was significantly inhibited in the ileum researchgate.netoup.com.
These in vivo studies provide crucial evidence of this compound's efficacy in reducing tumor growth and modulating key signaling pathways in living organisms, supporting its potential as a therapeutic agent bioworld.comclinicaltrials.govnih.govlymphomahub.comashpublications.org.
Efficacy in Murine Xenograft Models of Malignancy
This compound has demonstrated anti-tumor activity in murine xenograft models, particularly in malignancies where the JAK/STAT pathway is implicated. clinicaltrials.govashpublications.org
Non-Small Cell Lung Cancer Xenograft Models
In preclinical non-small cell lung cancer (NSCLC) xenograft models, this compound treatment has been shown to inhibit tumor growth and reduce STAT3 activation. nih.govoaepublish.com The combination of this compound with the EGFR inhibitor osimertinib has resulted in enhanced anti-tumor activity in several NSCLC xenograft models driven by mutant EGFR, including H1975 (L858R/T790M), PC-9 (del19), and HCC827 (del19) models. researchgate.netaacrjournals.orgresearchgate.netmdpi.comacs.org In the H1975 model, osimertinib treatment led to tumor growth inhibition, and the addition of this compound resulted in tumor regression. researchgate.netaacrjournals.org Similarly, in the PC-9 model, the addition of this compound to osimertinib increased the observed tumor regression. researchgate.netaacrjournals.org In the HCC827 model, while osimertinib induced complete responses, the addition of this compound delayed tumor regrowth after treatment cessation. researchgate.netaacrjournals.org This enhanced combination efficacy correlated with a more profound and sustained knockdown of pSTAT3. bioworld.com
T-Cell Lymphoma Xenograft Models
The JAK-STAT pathway is understood to play a significant role in the pathogenesis of peripheral T-Cell Lymphoma (PTCL). clinicaltrials.govashpublications.orgresearchgate.net In preclinical T-cell lymphoma xenograft models in mice, this compound has exhibited dose-dependent anti-tumor efficacy. clinicaltrials.govashpublications.org This anti-tumor activity showed a good correlation with drug exposure and the modulation of pSTAT3 in tumor tissues. ashpublications.orgresearchgate.net
Efficacy in Patient-Derived Xenograft (PDX) Models of Malignancy
Patient-derived xenograft (PDX) models are considered valuable tools for preclinical research as they better preserve the heterogeneity and architecture of human tumors compared to cell line-derived xenografts. criver.comnih.govnih.gov this compound has been evaluated in PDX models. In the LG1049 PDX model, which harbors del19 and T790M EGFR mutations, this compound enhanced the tumor regression induced by osimertinib. aacrjournals.orgbioworld.com This combination activity in a PDX model further supports the preclinical evidence for this compound in EGFR-mutated NSCLC. aacrjournals.orgbioworld.com
Efficacy in Preclinical Models of Inflammatory Diseases (e.g., Murine Crohn's Disease Model)
This compound has also been investigated for its potential in treating inflammatory diseases, particularly inflammatory bowel disease (IBD), due to its selective JAK1 inhibition and higher drug concentration observed in the gastrointestinal (GI) tract relative to plasma in rodents. researchgate.netoup.comoup.commedicalnewstoday.comoup.com In a murine model of Crohn's disease induced by indomethacin (B1671933), oral administration of this compound demonstrated dose-dependent activity in improving body weight loss and decreasing colon density. researchgate.netoup.comoup.comoup.com In a murine ulcerative colitis model induced by oxazolone, this compound also showed dose-dependent activity in attenuating the elevation of the disease activity index. oup.com
Investigation of Pharmacodynamic Biomarker Modulation in In Vivo Settings (e.g., pSTAT3 knockdown in specific tissues)
Pharmacodynamic studies in vivo have focused on the modulation of key signaling molecules, particularly phosphorylated STAT3 (pSTAT3), which is a downstream target of JAK kinases and often hyperactivated in various malignancies and inflammatory conditions. clinicaltrials.govresearchgate.netnih.govnih.govmdpi.com this compound, as a JAK1 selective inhibitor, has been shown to inhibit cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs), including pSTAT1, pSTAT3, and pSTAT5. researchgate.netoup.comoup.comoup.com
In preclinical in vivo settings, this compound treatment resulted in the knockdown of pSTAT3 (Y705) in tumor models. researchgate.netaacrjournals.orgbioworld.comcaymanchem.comsci-hub.se In NSCLC xenograft models, the enhanced anti-tumor activity observed with the combination of this compound and osimertinib correlated with a deeper and more sustained knockdown of pSTAT3. bioworld.com In the H1975 model, this compound administration led to significant pSTAT3 knockdown at different time points. researchgate.netaacrjournals.org In the LG1049 PDX model, this compound treatment also resulted in pSTAT3 knockdown. aacrjournals.org
In the murine Crohn's disease model, pSTAT3 levels were measured in ileum and bone marrow tissues post-treatment. researchgate.netoup.comoup.comoup.com this compound demonstrated a higher inhibition of pSTAT3 in the ileum compared to the bone marrow, consistent with its GI-tract enriched distribution in rodents. researchgate.netoup.comoup.comoup.com Specifically, pSTAT3 was inhibited by a higher percentage in the ileum than in the bone marrow at 4 hours post-treatment. researchgate.netoup.comoup.com
Here is a summary of pSTAT3 inhibition data from the murine Crohn's disease model:
| Tissue | pSTAT3 Inhibition Percentage (4 hours post-treatment) | Source |
| Ileum | 93% | researchgate.netoup.comoup.com |
| Bone Marrow | 43% | researchgate.netoup.comoup.com |
These findings indicate that this compound effectively modulates the JAK/STAT pathway in vivo, leading to reduced pSTAT3 phosphorylation in target tissues, which is associated with its observed preclinical efficacy in both malignancy and inflammatory disease models. researchgate.netclinicaltrials.govashpublications.orgresearchgate.net
Elucidation of Resistance Mechanisms to Azd4205 in Preclinical Contexts
Identification of Intrinsic Non-Responsiveness Pathways
Intrinsic, or de novo, resistance occurs when tumors are non-responsive to a therapeutic agent from the outset of treatment. Preclinical data specifically identifying intrinsic resistance pathways to AZD4205 are not extensively detailed in the available literature. However, by extrapolating from mechanisms observed with other kinase inhibitors, potential pathways can be hypothesized.
One potential mechanism for intrinsic non-responsiveness could involve the basal activity of parallel signaling pathways that are not dependent on JAK1. For instance, in some cancer models, intrinsic resistance to PI3K inhibitors has been linked to the basal high expression of insulin-like growth factor 1 receptor (IGF1R), which maintains downstream signaling despite PI3K inhibition nih.gov. A similar paradigm could exist for this compound, where tumor cells with pre-existing high activity in pathways like RAS/MAPK or PI3K/AKT might be inherently less dependent on JAK1/STAT3 signaling for their survival and proliferation, thus rendering them non-responsive to this compound monotherapy. The genetic and epigenetic landscape of a tumor, therefore, likely plays a crucial role in determining its initial sensitivity to JAK1 inhibition.
Characterization of Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to treatment but evolve mechanisms to evade the drug's effects over time. This is a well-documented phenomenon for kinase inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is often dysregulated in cancer, playing a role in proliferation, survival, metastasis, and immune evasion mycancergenome.org. Constitutive activation of this pathway, particularly of STAT3, is a known mechanism of tumor escape and resistance to various targeted therapies scientificarchives.comnih.gov. This compound was designed to inhibit this pathway by selectively targeting JAK1, a primary driver of STAT3 phosphorylation mycancergenome.org.
While this compound effectively targets this escape mechanism in some contexts, resistance to JAK inhibitors themselves can arise through on-target modifications. Preclinical studies on JAK inhibitors have shown that acquired mutations in the kinase domain can confer resistance. These mutations, often located in the ATP-binding pocket, can prevent the inhibitor from binding effectively while preserving the kinase's activity springernature.com. For example, studies on various ATP-competitive JAK inhibitors have identified specific mutations in the hinge region of JAK1 (e.g., at positions Phe958 and Pro960) that render the kinase constitutively active and resistant to inhibition researchgate.net. The development of such mutations in JAK1 represents a plausible mechanism of acquired resistance to this compound following prolonged treatment.
A common mechanism of acquired resistance to targeted therapy is the activation of alternative or "bypass" signaling pathways that compensate for the inhibited pathway, thereby restoring downstream signals for cell growth and survival. While the JAK/STAT3 axis itself can act as a bypass pathway for other inhibitors (e.g., EGFR inhibitors) aacrjournals.org, tumor cells under selective pressure from a JAK1 inhibitor like this compound may adapt by upregulating other pro-survival pathways.
Preclinical models of resistance to other kinase inhibitors have frequently demonstrated the activation of receptor tyrosine kinases (RTKs) such as MET or HER2, or downstream effectors like RAS/RAF/MEK or PI3K/AKT nih.govnih.gov. For example, resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) can be mediated by MET gene amplification nih.gov. It is therefore conceivable that long-term exposure to this compound could lead to the selection of cancer cells that have amplified other RTKs or acquired mutations in key signaling nodes (e.g., KRAS, PIK3CA) that bypass the need for JAK1/STAT3 signaling. This would create a state of dependency on the new pathway, rendering the cells resistant to this compound.
Preclinical Strategies to Circumvent or Overcome Acquired Resistance
The primary preclinical strategy investigated to address resistance in the context of this compound is combination therapy. This approach aims to block both the primary oncogenic driver and the resistance pathway simultaneously.
Accumulating evidence suggests that the JAK1/STAT3 axis functions as an adaptive escape mechanism in EGFR-mutated NSCLC treated with EGFR inhibitors like osimertinib (B560133) aacrjournals.org. Preclinical studies have demonstrated that combining this compound with osimertinib leads to enhanced anti-tumor activity in multiple NSCLC xenograft models. The addition of this compound to osimertinib treatment resulted in deeper and more sustained tumor regression compared to osimertinib alone, a finding that correlated with significant knockdown of phosphorylated STAT3 (pSTAT3) aacrjournals.orgbioworld.com. This combination strategy effectively targets the adaptive resistance pathway, reducing residual disease and delaying tumor regrowth after treatment cessation aacrjournals.org.
Detailed findings from key preclinical models are summarized below:
| Treatment Group | Tumor Growth Outcome (after 18 days) |
|---|---|
| Osimertinib (2.5 mg/kg) | 92% Tumor Growth Inhibition |
| Osimertinib (2.5 mg/kg) + this compound (12.5 mg/kg) | 30% Tumor Regression |
| Osimertinib (2.5 mg/kg) + this compound (50 mg/kg) | 69% Tumor Regression |
| Model | Treatment Group | Tumor Growth Outcome |
|---|---|---|
| PC-9 (del19) | Osimertinib (1 mg/kg) | 41% Tumor Regression (after 22 days) |
| Osimertinib (1 mg/kg) + this compound (50 mg/kg) | 74% Tumor Regression (after 22 days) | |
| PDX LG1049 (del19/T790M) | Osimertinib (25 mg/kg) | 39% Tumor Regression (after 28 days) |
| Osimertinib (25 mg/kg) + this compound (25 mg/kg) | 56% Tumor Regression (after 28 days) |
For acquired resistance mechanisms that arise directly against this compound, such as the aforementioned on-target mutations in the JAK1 kinase domain, alternative therapeutic strategies would be necessary. These could include the development of next-generation, non-ATP competitive (allosteric) inhibitors capable of binding to the mutated kinase, or combination therapies that target downstream effectors of the reactivated pathway.
Preclinical Combination Therapeutic Approaches with Azd4205
Rationale for Synergistic Therapeutic Strategies in Disease Models
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial mediator of cellular processes including immune response, inflammation, and cell proliferation. patsnap.com Dysregulation of this pathway is frequently implicated in the pathophysiology of various hematological malignancies, solid tumors, and inflammatory diseases. patsnap.com In the context of oncology, constitutive activation of the JAK/STAT pathway, particularly through JAK1-mediated STAT3 phosphorylation, can drive neoplastic transformation, resistance to apoptosis, and immune evasion. patsnap.comoncotarget.com
Targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC), have shown significant clinical benefit; however, their efficacy is often limited by the development of acquired resistance. frontiersin.org Accumulating evidence indicates that the JAK1/STAT3 signaling axis can function as an adaptive escape mechanism, allowing tumor cells to survive and proliferate despite the inhibition of the primary oncogenic driver. frontiersin.org This has established a strong rationale for combining a selective JAK1 inhibitor like AZD4205 with other targeted agents. By co-targeting the primary driver mutation and the key resistance pathway, it is hypothesized that such a combination can lead to more profound and durable anti-tumor responses.
Similarly, in inflammatory conditions, the JAK/STAT pathway is a central player in mediating the effects of pro-inflammatory cytokines. researchgate.net While single-agent JAK inhibitors have demonstrated efficacy, combination strategies are being explored to achieve synergistic effects by targeting multiple inflammatory pathways, potentially allowing for greater disease control. nih.gov The rationale also extends to immunotherapy, where the JAK/STAT pathway's role in modulating the tumor microenvironment and T-cell function suggests that its inhibition could overcome resistance to immune checkpoint inhibitors. nih.govbiospace.com
Combinatorial Efficacy with Targeted Oncological Agents
Preclinical studies have provided robust evidence for the synergistic anti-tumor activity of this compound when combined with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133). This combination has been evaluated in several NSCLC xenograft and patient-derived xenograft (PDX) models harboring EGFR driver mutations.
In the H1975 NSCLC model (L858R/T790M mutations), treatment with osimertinib alone resulted in a 92% tumor growth inhibition relative to the vehicle. The addition of this compound significantly enhanced this effect, leading to tumor regressions of 30% and 69% at different dose levels. bioworld.com Similar synergistic effects were observed in other EGFR-mutant NSCLC models. In the PC-9 model (del19 mutation), osimertinib monotherapy induced an average tumor regression of 41%, which increased to 74% with the addition of this compound. bioworld.com In the HCC827 model (del19 mutation), while osimertinib alone induced a complete response, tumors eventually regrew after treatment cessation; the combination with this compound delayed this tumor regrowth by approximately seven days. bioworld.com
Furthermore, the combination's efficacy was confirmed in a PDX model, LG1049 (del19/T790M mutations). In this model, osimertinib induced an average tumor regression of 39% after 28 days. When combined with this compound, the tumor regression deepened to 56%. bioworld.com These findings collectively demonstrate that co-inhibition of JAK1 and EGFR leads to superior anti-tumor activity compared to EGFR inhibition alone in preclinical models of EGFR-mutated NSCLC.
| Xenograft Model (EGFR Mutation) | Treatment Group | Tumor Response | Reference |
|---|---|---|---|
| H1975 (L858R/T790M) | Osimertinib | 92% Tumor Growth Inhibition | bioworld.com |
| Osimertinib + this compound (Dose 1) | 30% Tumor Regression | bioworld.com | |
| Osimertinib + this compound (Dose 2) | 69% Tumor Regression | bioworld.com | |
| PC-9 (del19) | Osimertinib | 41% Tumor Regression | bioworld.com |
| Osimertinib + this compound | 74% Tumor Regression | bioworld.com | |
| LG1049 PDX (del19/T790M) | Osimertinib | 39% Tumor Regression | bioworld.com |
| Osimertinib + this compound | 56% Tumor Regression | bioworld.com |
The molecular basis for the observed synergy between this compound and osimertinib lies in the effective blockade of the JAK1/STAT3 signaling pathway, a key adaptive resistance mechanism to EGFR inhibition. bioworld.com Preclinical investigations have shown that the enhanced anti-tumor efficacy of the combination correlates directly with a more profound and sustained knockdown of phosphorylated STAT3 (pSTAT3). bioworld.com
In the H1975 xenograft model, treatment with this compound resulted in a dose-dependent knockdown of pSTAT3 (Y705). At peak plasma concentration (2 hours post-dose), pSTAT3 knockdown was 72% and 91% for two different dose levels, remaining substantial at 42% and 86% eight hours post-dose. bioworld.com In the LG1049 PDX model, combination treatment led to a 67% knockdown of pSTAT3 four hours after administration. bioworld.com By inhibiting JAK1, this compound effectively shuts down this critical survival pathway that tumor cells exploit when under pressure from EGFR TKIs, thereby reducing residual disease and enhancing the depth and duration of the therapeutic response. bioworld.com
| Model | Time Point | pSTAT3 (Y705) Knockdown | Reference |
|---|---|---|---|
| H1975 Xenograft | 2 Hours (Peak) | 72% (Dose 1) | bioworld.com |
| 91% (Dose 2) | bioworld.com | ||
| 8 Hours (Trough) | 42% (Dose 1) | bioworld.com | |
| 86% (Dose 2) | bioworld.com | ||
| LG1049 PDX | 4 Hours | 67% | bioworld.com |
Potential Combinations in Inflammatory Disease Models
This compound has been investigated preclinically for its potential in treating inflammatory bowel disease (IBD), specifically Crohn's disease. researchgate.net As an oral, ATP-competitive, selective JAK1 inhibitor, its unique pharmacokinetic properties show a higher drug concentration within the gastrointestinal (GI) tract compared to plasma in rodent models, suggesting it could be a promising agent for GI-specific inflammation. researchgate.net
In a murine model of Crohn's disease induced by indomethacin (B1671933), orally administered this compound demonstrated significant in vivo efficacy. The treatment resulted in a 93% inhibition of pSTAT3 in the ileum, compared to only 43% in the bone marrow, highlighting its GI-enriched activity. researchgate.net This targeted inhibition translated into a dose-dependent improvement in clinical parameters, including body weight loss and colon density. researchgate.net While these preclinical studies focused on this compound as a monotherapy, the results establish a strong foundation for exploring its use in combination with other therapeutic agents for IBD, such as biologic agents that target different inflammatory pathways (e.g., anti-TNF or anti-IL-23 agents), a strategy that has shown synergistic benefits in preclinical and clinical settings. nih.govmdpi.com
Exploration of Novel Combinations with Immunomodulatory Agents in Preclinical Models
The role of the JAK/STAT pathway in regulating immune responses and contributing to tumor immune evasion provides a compelling rationale for combining this compound with immunomodulatory agents, such as immune checkpoint inhibitors (ICIs). patsnap.comnih.gov Dysregulated JAK/STAT signaling can contribute to resistance to ICIs like anti-PD-1 antibodies. biospace.com
Preclinical studies have indicated that the combination of golidocitinib (B1649327) (this compound) and a PD-1 antibody has synergistic potential for anti-tumor effects, particularly in models of anti-PD-1-resistant NSCLC. biospace.com The mechanism behind this synergy involves the modulation of the tumor microenvironment. JAK inhibitors can reduce the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs), thereby enhancing the activation and proliferation of cytotoxic T-cells crucial for anti-tumor immunity. nih.gov This combination strategy aims to reverse or delay the onset of immunotherapy resistance by targeting both the T-cell checkpoint and the cytokine signaling pathways that contribute to T-cell exhaustion and an immunosuppressive tumor microenvironment. nih.govbiospace.com These preclinical findings have supported the investigation of this combination in early-phase clinical trials for patients who have failed prior anti-PD-1 therapy. prnewswire.combiospace.com
Biomarker Discovery and Validation in Preclinical Research for Azd4205
Identification of Pharmacodynamic Biomarkers (e.g., Phosphorylated STAT3)
Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its intended target and eliciting the expected biological response. For AZD4205, a key pharmacodynamic biomarker is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The JAK-STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival. nih.gov
Upon activation by cytokines, JAKs phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. nih.gov Inhibition of JAKs by this compound is therefore expected to decrease the levels of phosphorylated STAT3 (pSTAT3).
Preclinical studies have demonstrated that this compound treatment leads to a dose-dependent reduction in pSTAT3 levels in both in vitro and in vivo models. This inhibition of STAT3 phosphorylation serves as a direct and quantifiable measure of this compound's biological activity and target engagement. nih.govscienceopen.com The consistent observation of pSTAT3 reduction in response to this compound solidifies its role as a robust pharmacodynamic biomarker for this compound. scienceopen.com
Development of Predictive Biomarkers for this compound Responsiveness
Predictive biomarkers are critical for identifying patient populations most likely to benefit from a specific therapy, thereby enabling a more personalized medicine approach. utoronto.cajpreventionalzheimer.commathewsopenaccess.com In the context of this compound, preclinical research focuses on identifying genetic and molecular features that correlate with sensitivity to JAK inhibition.
The development of predictive biomarkers can significantly improve the success rate of clinical trials. utoronto.ca For targeted therapies like this compound, the presence of specific mutations or alterations in the target pathway can be strong predictors of response. mathewsopenaccess.com Preclinical models, such as cancer cell lines and patient-derived xenografts, are instrumental in these discovery efforts.
| Biomarker Category | Potential Biomarkers for this compound | Rationale |
| Genetic Alterations | Mutations in JAK-STAT pathway genes (e.g., JAK2, STAT3) | Constitutive activation of the pathway may confer sensitivity to inhibition. |
| Gene Expression | High expression of specific cytokines or their receptors | Indicates a reliance on JAK-STAT signaling for tumor growth and survival. |
| Protein Expression | High levels of baseline pSTAT3 | Suggests an active and potentially "addicted" pathway that is vulnerable to inhibition. |
This table is generated based on established principles of targeted therapy and may not reflect specific findings for this compound.
Biomarkers for Monitoring Acquired Resistance in Preclinical Models
The emergence of acquired resistance is a significant challenge in cancer therapy. nih.gov Preclinical models are invaluable for investigating the mechanisms of resistance to drugs like this compound and for identifying biomarkers that can signal the development of resistance. nih.govconsensus.app
By exposing cancer cell lines to increasing concentrations of this compound over time, researchers can generate resistant cell populations. nih.gov Analysis of these resistant cells can reveal the molecular changes that drive resistance.
Potential mechanisms of acquired resistance to this compound and their associated biomarkers include:
Secondary mutations in the drug target: Mutations in the JAK kinases that prevent this compound from binding effectively.
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways (e.g., RAS-MAPK, PI3K-AKT) that can sustain cell proliferation despite JAK inhibition. nih.gov
Changes in the tumor microenvironment: Alterations in the surrounding non-cancerous cells that can promote tumor survival.
The identification of these resistance mechanisms in preclinical models allows for the development of strategies to overcome or prevent resistance, such as combination therapies. nih.govresearchgate.net
Methodological Approaches for Biomarker Identification (e.g., Omics Technologies in Preclinical Samples)
The discovery of novel biomarkers for this compound is greatly facilitated by the use of high-throughput "omics" technologies. nih.govazolifesciences.comnih.gov These approaches allow for a comprehensive and unbiased analysis of the molecular landscape of preclinical samples. researchgate.net
| Omics Technology | Application in this compound Biomarker Discovery |
| Genomics | Identification of mutations, copy number variations, and other genetic alterations associated with sensitivity or resistance. happiestminds.com |
| Transcriptomics | Analysis of gene expression changes in response to this compound treatment to identify downstream targets and resistance pathways. happiestminds.com |
| Proteomics | Measurement of protein expression and post-translational modifications (e.g., phosphorylation) to directly assess the impact of this compound on cellular signaling. happiestminds.com |
| Metabolomics | Study of metabolic reprogramming in response to JAK inhibition to uncover novel biomarkers and therapeutic vulnerabilities. happiestminds.com |
The integration of data from these different omics platforms, often referred to as multi-omics, can provide a more holistic understanding of the mechanisms of action and resistance to this compound, ultimately accelerating the development of effective and personalized treatment strategies. happiestminds.com
Advanced Methodologies and Future Research Directions in Azd4205 Preclinical Science
Application of Structure-Based Drug Design and Medicinal Chemistry Optimization for JAK1 Inhibitors
The discovery of AZD4205 involved a detailed medicinal chemistry optimization process that utilized structure-based design. chemcomp.comresearchgate.net This approach aimed to enhance the potency and selectivity of the compound for JAK1, starting from a non-kinome selective screening hit. chemcomp.comresearchgate.net Structure-based design leverages the three-dimensional structure of the target protein (JAK1) to guide the modification and synthesis of potential inhibitor molecules. By understanding the binding site characteristics and interactions, researchers can design compounds with improved affinity and specificity for JAK1 compared to other kinases like JAK2 and JAK3. bioworld.comresearchgate.net This rational design process was crucial in developing this compound as a highly selective JAK1 inhibitor with favorable biophysical properties. bioworld.comchemcomp.com
Preclinical data demonstrated that this compound exhibits potent ATP-competitive binding to JAK1, with an IC₅₀ of 73 nM and a Ki of 2.8 nM in a high ATP concentration enzyme assay. bioworld.comresearchgate.net The compound showed significantly lower potency against JAK2 (IC₅₀ = 14,670 nM) and JAK3 (IC₅₀ > 30,000 nM), indicating high selectivity. bioworld.comresearchgate.net This selectivity is a key feature, as it may contribute to a more favorable therapeutic profile by minimizing potential off-target effects associated with inhibiting other JAK family members. ontosight.ai
Utilization of Advanced In Vitro Systems for Mechanistic Studies (e.g., 3D Cell Culture, Organoids)
Advanced in vitro systems, such as 3D cell cultures and organoids, offer more physiologically relevant models compared to traditional 2D cell monolayers for studying drug mechanisms and efficacy. nih.govnuvisan.comdergipark.org.tr These systems can better recapitulate the complex cellular interactions, tissue architecture, and microenvironment found in vivo. nih.govnuvisan.comsigmaaldrich.com
While specific detailed findings on this compound utilizing 3D cell culture or organoid models were not extensively highlighted in the provided search results, the general application of these technologies in preclinical research is well-established. 3D cell cultures, including spheroids and organoids derived from stem cells or patient tissues, are increasingly used to evaluate drug responses in a context that more closely mimics the in vivo situation. nuvisan.comdergipark.org.trsigmaaldrich.com This includes assessing drug penetration, metabolism, and efficacy in a multi-layered cellular structure. Organoids, in particular, can replicate key aspects of organ structure and function, making them valuable for studying tissue-specific drug effects and disease mechanisms. nuvisan.comdergipark.org.trsigmaaldrich.com Future preclinical research on this compound could leverage these advanced in vitro models to gain deeper insights into its effects on complex cellular systems and to potentially predict clinical responses more accurately.
The cellular activity of this compound has been evaluated in human peripheral blood mononuclear cells (PBMCs), assessing cytokine-induced phosphorylated STATs (pSTATs). oup.comresearchgate.net this compound inhibited pSTAT1, pSTAT3, and pSTAT5 in human PBMCs with IC₅₀ values of 50 nM, 308 nM, and 90 nM, respectively. oup.comresearchgate.net This demonstrates its ability to modulate downstream signaling pathways activated by JAK kinases in a cellular context.
Employment of Complex In Vivo Models for Translational Research (e.g., Genetically Engineered Mouse Models)
Complex in vivo models, including xenograft models and genetically engineered mouse models (GEMMs), are critical for translational research of drug candidates like this compound. startresearch.comnih.govbiomolther.org These models allow for the evaluation of drug efficacy, pharmacokinetics, and pharmacodynamics within a living system that reflects aspects of human physiology and disease. startresearch.combiotestfacility.com
Preclinical studies of this compound have utilized xenograft models, particularly in the context of non-small cell lung cancer (NSCLC). bioworld.comchemcomp.comresearchgate.netacs.org In NSCLC xenograft models driven by mutant epidermal growth factor receptor (EGFR), such as the EGFR H1975/T790M model, this compound has been evaluated both as a single agent and in combination with EGFR tyrosine kinase inhibitors like osimertinib (B560133). bioworld.comchemcomp.comresearchgate.netacs.org These studies demonstrated that the addition of this compound enhanced the antitumor activity of osimertinib, leading to greater combination efficacy that correlated with deeper and more sustained knockdown of pSTAT3. bioworld.comchemcomp.com In a NSCLC patient-derived xenograft model (LG1049 with del19 and T790M EGFR mutations), this compound also enhanced tumor regression induced by osimertinib. bioworld.com These findings suggest a potential role for this compound in overcoming or reducing resistance to EGFR-targeted therapies in NSCLC. bioworld.comresearchgate.netacs.org
Genetically engineered mouse models, which involve modifying the mouse genome to mimic human diseases or express specific genes, offer valuable tools for studying the in vivo roles of targets and evaluating drug candidates in a more physiologically relevant setting than standard xenografts. nih.govbiomolther.orgmdpi.comnih.gov While direct mentions of specific GEMMs used for this compound research were not prominent in the provided snippets, the utility of such models in preclinical oncology and inflammatory disease research is well-recognized. nih.govbiomolther.orgmdpi.comnih.gov GEMMs can be engineered to express specific JAK1 mutations or to model diseases where JAK1 signaling is dysregulated, providing valuable platforms for assessing this compound's effects in a more complex biological context.
Preclinical studies in a murine model of Crohn's disease induced by indomethacin (B1671933) also assessed the in vivo efficacy of this compound. oup.comresearchgate.net Oral administration of this compound showed a dose-dependent effect on improving body weight loss and decreasing colon density in this model. oup.comresearchgate.net Immunohistochemistry showed that pSTAT3 was inhibited by 93% in the ileum and 43% in bone marrow at 4 hours post-treatment, correlating with higher drug concentration in the ileum compared to plasma in rodents. oup.comresearchgate.net
Here is a summary of some preclinical efficacy findings in animal models:
| Model | Disease Context | Key Finding | Source |
| NSCLC Xenograft (EGFR H1975/T790M) | Non-Small Cell Lung Cancer | Enhanced antitumor activity and deeper pSTAT3 knockdown in combination with osimertinib. | bioworld.comchemcomp.com |
| NSCLC Patient-Derived Xenograft (LG1049) | Non-Small Cell Lung Cancer | Enhanced tumor regression in combination with osimertinib. | bioworld.com |
| Murine Indomethacin-Induced Crohn's Disease | Inflammatory Bowel Disease | Dose-dependent improvement in body weight loss and decreased colon density; significant pSTAT3 inhibition. | oup.comresearchgate.net |
Computational Modeling and Systems Biology Approaches in this compound Research
Computational modeling and systems biology approaches play an increasingly important role in preclinical research by providing tools to analyze complex biological networks, simulate drug effects, and generate testable hypotheses. wellcomeconnectingscience.orgnih.govbiotechmedjournal.complos.org These approaches can complement experimental studies by integrating diverse datasets and providing a framework for understanding the dynamic behavior of biological systems. wellcomeconnectingscience.orgnih.govplos.org
While specific computational models developed for this compound were not detailed in the search results, systems biology approaches could be applied to model the JAK-STAT signaling pathway and its interactions with other pathways involved in diseases targeted by this compound. nih.govnih.gov Computational models, such as network-based models or dynamic simulations, could help predict the impact of selective JAK1 inhibition on downstream signaling, cellular responses, and ultimately, disease progression. wellcomeconnectingscience.orgnih.govbiotechmedjournal.com These models could also be used to explore potential combination therapies and identify optimal treatment strategies. wellcomeconnectingscience.org The integration of preclinical experimental data, including in vitro and in vivo findings, with computational models can refine these models and enhance their predictive power for clinical outcomes. wellcomeconnectingscience.orgplos.org
Exploration of this compound in Novel Disease Research Contexts (Preclinical)
Preclinical research on this compound has explored its potential beyond its initial focus areas. While initially investigated in oncology, particularly NSCLC, its mechanism of action as a selective JAK1 inhibitor suggests potential in other diseases where JAK1 signaling plays a crucial role. nih.govontosight.ainih.gov
This compound is being explored for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis and atopic dermatitis. ontosight.ai Preclinical studies have demonstrated potent anti-inflammatory activity in models of these conditions. ontosight.ai Furthermore, preclinical data suggests a potential for this compound in Crohn's disease, supported by findings in a murine model showing efficacy and favorable gastrointestinal tract-enriched pharmacokinetic properties in rodents. oup.comresearchgate.net The selective inhibition of JAK1, which is involved in the signaling of pro-inflammatory cytokines like IL-6 and IL-1β, provides a rationale for exploring this compound in a range of inflammatory and immunological disorders. ontosight.ainih.govwikipedia.org
The exploration of this compound in novel preclinical contexts is driven by the understanding of the JAK-STAT pathway's broad involvement in various physiological and pathological processes. nih.govnih.govwikipedia.org Future preclinical research may continue to investigate this compound in other conditions characterized by dysregulated JAK1 signaling, potentially identifying new therapeutic opportunities.
Q & A
Q. What is the mechanistic rationale for targeting JAK1 with AZD4205 in peripheral T-cell lymphoma (PTCL)?
this compound is a selective JAK1 inhibitor that disrupts the JAK/STAT signaling pathway, which is hyperactivated in PTCL due to mutations or overexpression of pathway components. Preclinical studies demonstrated that this compound inhibits JAK1 phosphorylation (IC50 = 73 nM), downregulates STAT3/5 activation, and induces apoptosis in PTCL cell lines. The selectivity for JAK1 over JAK2 reduces off-target hematological toxicities (e.g., thrombocytopenia) associated with pan-JAK inhibitors .
Q. How are Phase II clinical trials for this compound in PTCL designed to evaluate efficacy and safety?
The Phase II trials (e.g., CTR20220054) employ a single-arm, open-label, non-randomized design with primary endpoints including overall response rate (ORR) and complete response (CR) rate. Patients receive oral this compound (75–150 mg daily) until disease progression or intolerable toxicity. Secondary endpoints include progression-free survival (PFS), duration of response (DOR), and incidence of adverse events (AEs). This design prioritizes rapid assessment of monotherapy activity in relapsed/refractory PTCL populations .
Q. What preclinical models validate this compound's anti-tumor activity?
In vitro studies use PTCL cell lines (e.g., Karpas-299) treated with this compound, with viability assessed via Cell Titer-Glo assays. In vivo efficacy is tested in xenograft mouse models, where this compound (50 mg/kg/day) reduces tumor volume by >50% compared to controls. Transcriptome sequencing and western blotting further confirm pathway inhibition .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound's safety profile across studies?
While early-phase trials in healthy volunteers reported good tolerability , Phase II studies in PTCL patients identified dose-dependent hepatic impairment (20% Grade ≥3 ALT elevation) and dyslipidemia. Methodologically, these discrepancies are addressed by:
- Population differences : PTCL patients often have baseline metabolic dysfunction.
- Dose optimization : Lower doses (75 mg) reduce AE frequency without compromising efficacy .
- Combination strategies : Co-administration with mTOR inhibitors (e.g., everolimus) mitigates metabolic AEs by modulating cholesterol homeostasis pathways .
Q. What high-throughput approaches identify synergistic drug combinations with this compound?
High-throughput compound screening revealed mTOR inhibitors as top candidates for synergy. Validation steps include:
- In vitro synergy assays : this compound + everolimus achieves a combination index (CI) <0.3 in PTCL cells.
- Transcriptomic profiling : RNA-seq identifies upregulation of mTOR pathway genes post-AZD4205 treatment, rationalizing the combination.
- In vivo validation : Co-treatment in xenografts reduces tumor burden by 80% versus 50% for monotherapy .
Q. How does structural optimization of this compound enhance JAK1 selectivity?
this compound was derived from ruxolitinib via co-crystal structure analysis with JAK1. Key modifications include:
- Introduction of a pyridopyrimidinone core to strengthen π-π stacking with JAK1's Phe957.
- A methyl group at C7 minimizes steric clashes with JAK2’s gatekeeper residue (Arg980), reducing JAK2 inhibition (IC50 >14.7 μM vs. JAK1’s 73 nM). This selectivity profile minimizes anemia and thrombocytopenia risks .
Q. What translational strategies address this compound resistance in PTCL?
Resistance mechanisms are investigated via:
- Longitudinal genomic profiling : Exome sequencing of pre-/post-treatment biopsies to identify acquired mutations (e.g., STAT5B).
- Functional studies : CRISPR screens reveal dependencies on parallel pathways (e.g., PI3K/AKT), informing rational combinations with PI3Kδ inhibitors .
Methodological Considerations
Q. How are pharmacodynamic (PD) biomarkers used to monitor this compound activity in clinical trials?
PD biomarkers include:
Q. What statistical methods address heterogeneity in PTCL subtypes during trial analysis?
Subgroup analyses are stratified by PTCL subtypes (e.g., angioimmunoblastic T-cell lymphoma [AITL], PTCL-not otherwise specified [PTCL-NOS]). Bayesian hierarchical models account for small sample sizes in rare subtypes, while Cox proportional hazards models adjust for prognostic factors (e.g., IPI score) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
